Carbazomycin A
Overview
Description
Synthesis Analysis
Carbazomycin A has been synthesized through various methodologies, highlighting the diversity and creativity in organic chemistry. Knölker and Bauermeister (1993) developed an efficient methodology for its synthesis via oxidative coupling, emphasizing an Fe-mediated construction of the CC and CN bond, which avoids linear multistep sequences required by classical procedures (Knölker & Bauermeister, 1993). Markad and Argade (2014) showcased a diversity-oriented synthesis approach starting from Boc-protected 3-formylindole and dimethyl maleate, featuring multiple significant C-C bond forming reactions and a range of functional group interconversions (Markad & Argade, 2014).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through various spectroscopic methods. Sakano and Nakamura (1980) determined the structure to be 3,4-dimethoxy-1,2-dimethylcarbazole, utilizing 13C-NMR spectroscopy for detailed structural elucidation (Sakano & Nakamura, 1980).
Scientific Research Applications
Antibacterial and Antifungal Properties : Carbazomycin A, along with other carbazomycins, has been found useful as antibacterial and antifungal agents. These compounds show marked potential in addressing infections and are particularly effective against phytopathogenic fungi (Sakano et al., 1980).
Anticancer and Anti-HIV Activities : Hetero-annulated carbazoles, including this compound, have shown significant anticancer and anti-HIV activities. This is particularly relevant given the ongoing search for effective treatments against these diseases (Gunaseelan et al., 2007).
Photoreactive Properties : Carbazole derivatives, including this compound, exhibit photoreactive, photoconductive, and light-emitting properties. This makes them useful in the development of materials for optical and electronic applications (Gunaseelan et al., 2007).
Anion-binding Studies : Carbazomycins, due to their structural properties, have been recognized as useful scaffolds in anion-binding studies. This application is significant in the field of chemical sensing and molecular recognition (Gunaseelan et al., 2007).
Antimalarial and Antituberculosis Activities : Carbazomycins A and B have demonstrated antimalarial activity against Plasmodium falciparum and also exhibit anti-TB activity. This highlights their potential in treating infections caused by drug-resistant strains (Intaraudom et al., 2011).
Future Directions
While specific future directions for Carbazomycin A research are not available in the search results, the field of carbohydrate-containing therapeutics, which includes compounds like this compound, has several potential development directions . These include pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .
Mechanism of Action
Target of Action
Carbazomycin A, a member of the carbazomycins, is known for its biological activities . It shows inhibitory activity against 5-lipoxygenase , and has weak antibacterial and antiyeast activities . The compound’s primary targets are therefore enzymes involved in the inflammatory response, bacterial growth, and yeast proliferation .
Mode of Action
This interaction likely results in the inhibition of the target enzymes, thereby preventing them from carrying out their normal functions .
Biochemical Pathways
This compound affects the biochemical pathways associated with its targets. For instance, by inhibiting 5-lipoxygenase, it may disrupt the synthesis of leukotrienes, which are involved in inflammatory responses . The compound’s antibacterial and antiyeast activities suggest that it may also interfere with essential biochemical pathways in these organisms .
Result of Action
The inhibition of 5-lipoxygenase by this compound can lead to a decrease in the production of leukotrienes, potentially reducing inflammation . Its antibacterial and antiyeast activities may result in the inhibition of growth or proliferation of these organisms .
properties
IUPAC Name |
3,4-dimethoxy-1,2-dimethyl-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-9-10(2)15(18-3)16(19-4)13-11-7-5-6-8-12(11)17-14(9)13/h5-8,17H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABZEVNLYSXBGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1NC3=CC=CC=C32)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90226111 | |
Record name | Carbazomycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90226111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75139-39-8 | |
Record name | 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75139-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbazomycin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075139398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbazomycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90226111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Carbazomycin A?
A1: this compound has a molecular formula of C16H17NO2 and a molecular weight of 255.31 g/mol. []
Q2: How can I access spectroscopic data for this compound?
A2: Structural elucidation studies utilizing spectroscopic methods, including 13C NMR, can be found in several research papers. [] One study specifically assigns 13C-chemical shifts for this compound and its derivatives. []
Q3: What are the common synthetic approaches to this compound?
A3: Numerous synthetic routes have been developed for this compound, including:
- Iron-mediated synthesis: This method utilizes consecutive iron-induced C-C and C-N bond formations. [, , ]
- Palladium-catalyzed synthesis: This approach involves a direct palladium-catalyzed route for the selective substitution of carbazoles. [, ]
- Diels-Alder reaction: This strategy utilizes the Diels-Alder reactivity of pyrano[3,4-b]indol-3-ones. [, ]
- Cyclobutanol ring-expansion: This method features a transition-metal-free approach involving NBS-mediated cyclobutanol ring expansion. []
- Cascade benzannulation: This technique employs a one-pot cascade benzannulation for the synthesis of 3-hydroxy-2-methyl carbazoles, a key intermediate. []
- Ytterbium-catalyzed Diels-Alder reaction: This approach utilizes (silyloxyvinyl)indole as a diene in the presence of a ytterbium catalyst. []
Q4: Are there any total synthesis reports for this compound?
A4: Yes, several total synthesis reports exist, including those employing iron-mediated strategies, [, , ] palladium-catalyzed reactions, [, ] and a cyclobutanol ring-expansion approach. []
Q5: What are the primary biological activities of this compound?
A5: this compound exhibits notable antifungal activity against various phytopathogenic fungi. [] Additionally, it demonstrates weak antibacterial activity against certain bacteria and yeast. []
Q6: Has this compound's activity been tested against specific organisms?
A6: Yes, research indicates activity against Trichophyton species. [] Additionally, studies highlight its potential against Xanthomonas oryzae pv. oryzae, a bacterial blight affecting rice. []
Q7: Are there any studies on the mechanism of action of this compound?
A7: While its exact mechanism of action remains to be fully elucidated, some studies suggest Carbazomycin B, a closely related analog, disrupts membrane formation and metabolic processes in bacteria. [] Further research is needed to confirm if this compound shares a similar mechanism.
Q8: How do structural modifications influence the biological activity of this compound?
A9: Research indicates that the presence of a free hydroxy group on the carbazole ring significantly contributes to the antioxidant activity of this compound. [] Derivatives lacking this group demonstrate diminished activity. []
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